An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene for Advanced Organic Synthesis
An In-depth Technical Guide to 2-Bromo-1-iodo-4-methoxybenzene for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Bromo-1-iodo-4-methoxybenzene, identified by its CAS number 466639-53-2 , has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern on the benzene ring, featuring a bromine atom, an iodine atom, and a methoxy group, offers a rich platform for sequential and site-selective chemical transformations. This guide provides a comprehensive technical overview of 2-Bromo-1-iodo-4-methoxybenzene, encompassing its synthesis, physicochemical properties, and, most critically, its application in the synthesis of high-value compounds, with a focus on providing actionable insights for researchers and professionals in drug development.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a laboratory setting. The key properties of 2-Bromo-1-iodo-4-methoxybenzene are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 466639-53-2 | [1] |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Appearance | Colorless to Red to Green clear liquid | [2] |
| Density | 2.062 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 284.9 ± 25.0 °C (Predicted) | |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature |
Safety Information: 2-Bromo-1-iodo-4-methoxybenzene is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Art of Synthesis: Crafting 2-Bromo-1-iodo-4-methoxybenzene
The regioselective synthesis of polysubstituted aromatic compounds like 2-Bromo-1-iodo-4-methoxybenzene requires a nuanced understanding of directing group effects and reaction mechanisms. Two primary synthetic routes have been established, each with its own set of advantages and mechanistic intricacies.
Route 1: Electrophilic Iodination of 3-Bromoanisole
This approach leverages the directing effect of the methoxy and bromo substituents on an anisole ring.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromoanisole (1.0 eq) in dichloromethane, add mercuric oxide (HgO, 0.76 eq) and a catalytic amount of acetic anhydride.
-
Reaction Initiation: Reflux the mixture for 30 minutes.
-
Iodination: Add iodine (I₂, 1.3 eq) portion-wise over several hours while maintaining the reflux.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture through celite. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Bromo-1-iodo-4-methoxybenzene.[2]
Causality of Experimental Choices:
-
Directed ortho-Metalation Principle: The regioselectivity of the iodination is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the bromine atom is a deactivating but also ortho-, para-directing group. In the case of 3-bromoanisole, the position ortho to the methoxy group and meta to the bromine (C2 position) and the position para to the methoxy group and ortho to the bromine (C6 position) are activated. However, the concept of directed ortho-metalation provides a deeper understanding. The Lewis acidic iodine reagent can coordinate with the Lewis basic oxygen of the methoxy group, directing the electrophilic attack to the adjacent ortho position (C2).
-
Role of Mercuric Oxide: Mercuric oxide acts as a co-reagent that facilitates the iodination by activating the iodine, making it a more potent electrophile.
Route 2: Sandmeyer Reaction of 2-Bromo-4-methoxyaniline
An alternative and often high-yielding approach begins with the corresponding aniline derivative.
Experimental Protocol:
-
Diazotization: Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI, 1.5 eq) in water. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into water and extract with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 2-Bromo-1-iodo-4-methoxybenzene.[1]
Causality of Experimental Choices:
-
The Sandmeyer Reaction: This is a powerful transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate. The reaction is known for its reliability and broad substrate scope.
-
Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and ensure a high yield of the desired product.
Applications in Cross-Coupling Reactions: A Gateway to Molecular Complexity
The synthetic utility of 2-Bromo-1-iodo-4-methoxybenzene lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-1 position, leaving the bromine at C-2 available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of the C-I bond in 2-Bromo-1-iodo-4-methoxybenzene allows for the selective introduction of an aryl or vinyl group at this position.
General Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Bromo-1-iodo-4-methoxybenzene (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent and water, separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Again, the C-I bond of 2-Bromo-1-iodo-4-methoxybenzene reacts preferentially.
General Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-1-iodo-4-methoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Workup and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[2][4]
Heck-Mizoroki Reaction
The Heck reaction couples the aryl halide with an alkene. The regioselectivity at the C-I bond is also observed in this transformation.
General Protocol for Selective Heck Reaction:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine 2-Bromo-1-iodo-4-methoxybenzene (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-140 °C) and monitor by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, filter off any solids, dilute the filtrate with water, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.[5][6]
Application in Pharmaceutical Synthesis: A Case Study
The true value of a versatile building block like 2-Bromo-1-iodo-4-methoxybenzene is demonstrated through its successful application in the synthesis of biologically active molecules. A notable example is its use as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
In a patent describing the synthesis of Dapagliflozin analogues, a similar dihalogenated aromatic compound is utilized in a crucial Suzuki coupling step to construct the C-aryl glucoside core of the molecule.[7] The underlying principle of leveraging the differential reactivity of two different halogen atoms on a benzene ring is central to this synthetic strategy. This allows for the precise and controlled assembly of the complex molecular framework required for biological activity. The ability to perform sequential cross-coupling reactions on a single aromatic core is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.
Conclusion
2-Bromo-1-iodo-4-methoxybenzene is a powerful and versatile building block for advanced organic synthesis. Its well-defined regiochemistry of synthesis and the differential reactivity of its halogen atoms make it an ideal substrate for sequential cross-coupling reactions. For researchers and professionals in drug development, this compound offers a reliable and efficient platform for the construction of complex molecular scaffolds, enabling the exploration of new chemical space and the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of innovative chemical solutions.
References
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Heck Reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- United States Patent US 9,439,901 B2. (2014). C-Aryl Glucoside SGLT2 Inhibitors and Method.
Sources
- 1. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
